![molecular formula C10H25NOSn B14225587 N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine CAS No. 524960-15-4](/img/structure/B14225587.png)
N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine: is an organotin compound that features a tin atom bonded to an oxygen atom, which is further connected to an ethanamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine typically involves the reaction of N,N-dimethylaminoethanol with triethylstannyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannyl chloride. The general reaction scheme is as follows: [ \text{N,N-Dimethylaminoethanol} + \text{Triethylstannyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the synthesis can be scaled up by maintaining strict anhydrous conditions and using appropriate solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The tin atom in N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine can undergo oxidation reactions, leading to the formation of tin oxides.
Substitution: The triethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: In the presence of water, the compound can hydrolyze, breaking the tin-oxygen bond and forming N,N-dimethylaminoethanol and triethylstannyl hydroxide.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as halides or alkoxides.
Hydrolysis: Water or aqueous acids.
Major Products:
Oxidation: Tin oxides and N,N-dimethylaminoethanol.
Substitution: Various substituted ethanamines and stannyl derivatives.
Hydrolysis: N,N-dimethylaminoethanol and triethylstannyl hydroxide.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also employed in the synthesis of complex organotin compounds.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers and coatings that require the incorporation of tin atoms.
Wirkmechanismus
The mechanism by which N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine exerts its effects is primarily through its ability to form stable carbon-tin bonds. The tin atom can interact with various molecular targets, facilitating reactions that involve the transfer of tin-containing groups. This interaction can influence the reactivity and stability of the compound in different chemical environments.
Vergleich Mit ähnlichen Verbindungen
N,N-Dimethyl-2-(triphenylstannyl)ethan-1-amine: Similar structure but with phenyl groups instead of ethyl groups attached to the tin atom.
N,N-Dimethyl-2-(trimethylstannyl)ethan-1-amine: Similar structure but with methyl groups instead of ethyl groups attached to the tin atom.
N,N-Dimethyl-2-(tributylstannyl)ethan-1-amine: Similar structure but with butyl groups instead of ethyl groups attached to the tin atom.
Uniqueness: N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine is unique due to the presence of the triethylstannyl group, which imparts specific reactivity and stability characteristics. The ethyl groups provide a balance between steric hindrance and electronic effects, making this compound suitable for various synthetic applications.
Eigenschaften
CAS-Nummer |
524960-15-4 |
|---|---|
Molekularformel |
C10H25NOSn |
Molekulargewicht |
294.02 g/mol |
IUPAC-Name |
N,N-dimethyl-2-triethylstannyloxyethanamine |
InChI |
InChI=1S/C4H10NO.3C2H5.Sn/c1-5(2)3-4-6;3*1-2;/h3-4H2,1-2H3;3*1H2,2H3;/q-1;;;;+1 |
InChI-Schlüssel |
HSSYNTLBBRUIEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Sn](CC)(CC)OCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


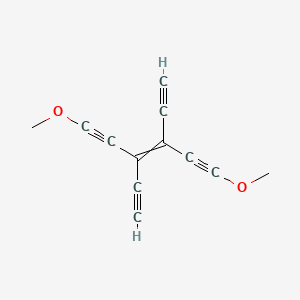
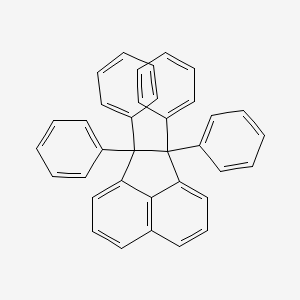
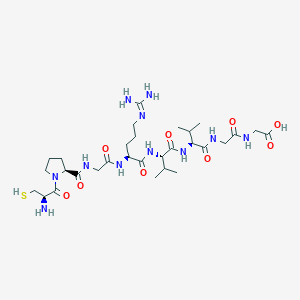
![4-[4-(1-Phenylethenyl)phenyl]morpholine](/img/structure/B14225524.png)
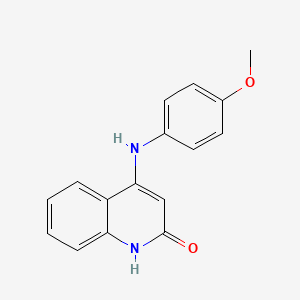
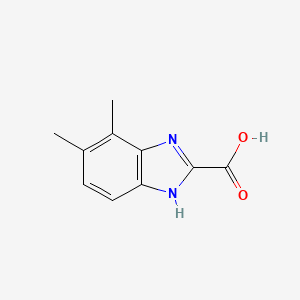
![1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene](/img/structure/B14225536.png)
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-4-fluoro-N-methylbenzamide](/img/structure/B14225541.png)
![4-[(4-Methoxyphenyl)(phenanthren-9-YL)methyl]phenol](/img/structure/B14225543.png)
![2-{[4-(Thiomorpholine-4-sulfonyl)phenyl]carbamoyl}benzoic acid](/img/structure/B14225546.png)
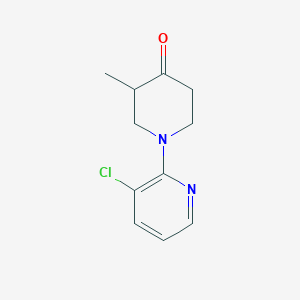
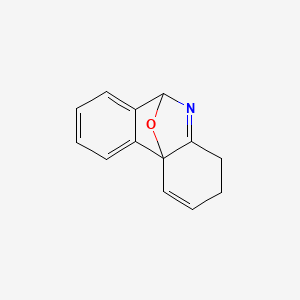
![N-[2-(Octahydroquinolin-1(2H)-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14225554.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester](/img/structure/B14225560.png)
